

An In-Depth Technical Guide to H-Dab(Z)-OH: Properties and Applications

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Compound of Interest

Compound Name: **H-Dab(Z)-OH**

Cat. No.: **B1501568**

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Introduction: The Strategic Importance of H-Dab(Z)-OH in Peptide Chemistry

H-Dab(Z)-OH is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of peptides and peptidomimetics. Its structure, featuring a diaminobutyric acid core with a benzyloxycarbonyl (Z or Cbz) protecting group on the gamma-amino group, offers unique functionalities for chemists. The presence of a free alpha-amino group and a carboxylic acid allows for its direct incorporation into peptide chains via standard solid-phase or solution-phase synthesis protocols. The Z-group provides orthogonal protection to the side-chain amine, enabling selective deprotection strategies that are crucial for creating complex peptide architectures, such as branched or cyclic peptides.

The incorporation of **H-Dab(Z)-OH** into peptide sequences can impart desirable pharmacological properties. The diaminobutyric acid moiety can introduce a positive charge at physiological pH, potentially enhancing interactions with biological targets or improving cell permeability. Furthermore, as a non-natural amino acid, it can increase the peptide's resistance to enzymatic degradation, thereby extending its in-vivo half-life—a critical attribute for therapeutic peptide development.

Core Molecular Attributes

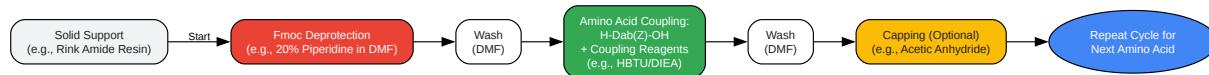
The precise molecular characteristics of **H-Dab(Z)-OH** are fundamental to its application. Stoichiometric calculations, analytical characterization, and experimental design all rely on these accurate values.

Property	Value	Source(s)
Molecular Formula	C12H16N2O4	[1][2][3]
Molecular Weight	252.27 g/mol	[1][2][3]
Synonyms	N-gamma-Cbz-L-2,4-diaminobutyric acid, Z-Dab-OH	[1][2][3]
CAS Number	62234-40-6	[1][2]

It is crucial to distinguish **H-Dab(Z)-OH** from its derivatives that may carry additional protecting groups on the alpha-amino group, such as Fmoc-Dab(Z)-OH or Boc-Dab(Z)-OH, as these will have significantly different molecular weights and applications in peptide synthesis workflows.

Experimental Workflow: Incorporation of **H-Dab(Z)-OH** into a Peptide Sequence

The following diagram illustrates a generalized workflow for the incorporation of **H-Dab(Z)-OH** into a peptide chain using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).



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Caption: Generalized workflow for **H-Dab(Z)-OH** incorporation in SPPS.

Protocol: Molecular Weight Verification of **H-Dab(Z)-OH** by Mass Spectrometry

This protocol outlines a standard procedure for confirming the molecular weight of **H-Dab(Z)-OH** using Electrospray Ionization Mass Spectrometry (ESI-MS). The causality behind these steps is to ensure an accurate and unambiguous result.

Objective: To verify the molecular weight of an **H-Dab(Z)-OH** sample.

Materials:

- **H-Dab(Z)-OH** sample
- HPLC-grade Methanol
- HPLC-grade Water
- Formic Acid (for mass spectrometry)
- Vials and micropipettes
- Electrospray Ionization Mass Spectrometer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 1 mg of **H-Dab(Z)-OH**. The precision at this stage is important for achieving a suitable concentration for analysis.
 - Dissolve the sample in 1 mL of a 50:50 methanol/water solution. This solvent system is chosen for its ability to readily dissolve the analyte and its compatibility with the ESI-MS interface.
 - Vortex the solution until the sample is completely dissolved. Complete dissolution is critical to prevent clogging of the MS source and to ensure a homogenous sample for injection.
 - Perform a serial dilution to a final concentration of approximately 10 µg/mL. This concentration is typically within the optimal range for ESI-MS, avoiding detector saturation while providing a strong signal.

- Acidify the final solution with 0.1% formic acid. The addition of acid promotes the protonation of the analyte ($[M+H]^+$), which is the primary ion observed in positive mode ESI-MS for compounds with amine groups.
- Mass Spectrometer Setup:
 - Calibrate the mass spectrometer according to the manufacturer's instructions. Calibration ensures the mass accuracy of the measurement.
 - Set the instrument to positive ion detection mode. This is necessary to detect the protonated molecule.
 - Set the mass range to scan from m/z 100 to 500. This range comfortably includes the expected m/z of the protonated molecule.
 - Infuse the sample solution directly into the ESI source at a flow rate of 5-10 $\mu L/min$. Direct infusion is a simple and effective method for analyzing a pure compound.
- Data Acquisition and Analysis:
 - Acquire the mass spectrum for a sufficient duration to obtain a stable signal and a good signal-to-noise ratio.
 - Process the acquired spectrum to identify the major peaks.
 - Look for a peak corresponding to the protonated molecule $[M+H]^+$. For **H-Dab(Z)-OH**, with a molecular weight of 252.27, the expected m/z would be approximately 253.28 (252.27 + 1.007, the mass of a proton).
 - Also, look for other potential adducts, such as the sodium adduct $[M+Na]^+$ at m/z ~275.26, which can also help confirm the molecular weight.

Self-Validation: The presence of the $[M+H]^+$ peak at the expected m/z , along with a clean baseline and the potential presence of other expected adducts, provides a high degree of confidence in the molecular identity of the sample.

Logical Relationships in H-Dab(Z)-OH Utilization

The decision to use **H-Dab(Z)-OH** in a synthesis campaign is driven by a series of interconnected considerations.

Caption: Decision logic for using **H-Dab(Z)-OH** in peptide synthesis.

Conclusion

H-Dab(Z)-OH is a valuable and versatile reagent for researchers in peptide chemistry and drug development. Its well-defined molecular properties, combined with the strategic advantage of its orthogonally protected side chain, enable the synthesis of complex and novel peptide structures. A thorough understanding of its characteristics and the rationale behind its experimental application, as outlined in this guide, is paramount for its successful implementation in the laboratory.

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